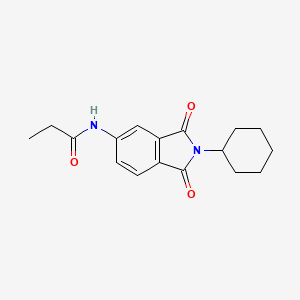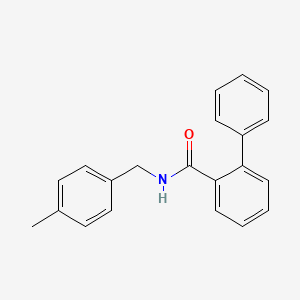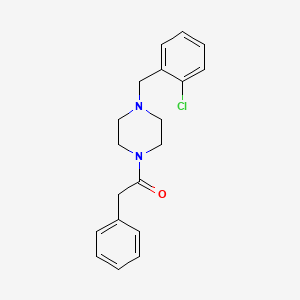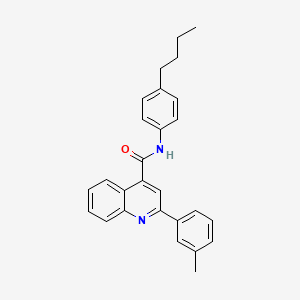
N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
描述
N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as ML218, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the piperazinecarboxamide class of drugs and has been found to have a wide range of biological activities.
作用机制
N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been found to modulate the activity of various ion channels, including the voltage-gated potassium channel (Kv1.3) and the transient receptor potential vanilloid 1 (TRPV1) channel. It has also been shown to modulate the activity of G protein-coupled receptors, including the dopamine D2 receptor and the adenosine A3 receptor. N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been found to inhibit the activity of various kinase enzymes, including the cyclin-dependent kinase 5 (CDK5) and the glycogen synthase kinase 3β (GSK3β). The modulation of these targets by N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide leads to various biological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of pain sensation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide have been extensively studied in various disease models. N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce pain sensation by modulating the activity of TRPV1 channels. N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been found to have neuroprotective effects by inhibiting the activity of CDK5 and GSK3β, which are implicated in various neurodegenerative diseases.
实验室实验的优点和局限性
N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for its targets, its reproducible synthesis method, and its availability from commercial sources. However, N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide also has some limitations, including its poor solubility in aqueous solutions, which can limit its use in some experimental settings.
未来方向
N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has several potential future directions for its therapeutic applications. It has been found to have potential applications in the treatment of cancer, epilepsy, pain, and neurodegenerative diseases. Further studies are needed to elucidate the precise mechanisms of action of N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide also has potential applications as a research tool for the study of ion channels, G protein-coupled receptors, and kinase enzymes. Future studies are needed to explore the full potential of N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide as a research tool and therapeutic agent.
科学研究应用
N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various disease models. It has been found to have a wide range of biological activities, including the modulation of ion channels, G protein-coupled receptors, and kinase enzymes. N-(5-chloro-2-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, epilepsy, and pain.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-14-2-3-16(19)12-17(14)21-18(24)23-10-8-22(9-11-23)13-15-4-6-20-7-5-15/h2-7,12H,8-11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLMJKPHRLXINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-bromo-4-fluorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4772918.png)


![4-ethoxy-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B4772934.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4772942.png)

![2-cyano-3-[1-(2,6-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4772961.png)
![2-(4-bromo-2-chlorophenoxy)-2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4772969.png)


![N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B4773000.png)
![N-{4-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide](/img/structure/B4773002.png)
![2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4773006.png)
![N-(3-methylphenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B4773012.png)